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Compound of Interest

Compound Name: 2-Chloronicotinic acid

Cat. No.: B045699

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloronicotinic acid, a key intermediate in the synthesis of various bioactive compounds.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable insights for compound characterization and quality
control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
Chloronicotinic acid. The proton (*H) and carbon-13 (*3C) NMR data provide detailed
information about the chemical environment of each atom.

1H NMR Data

The 'H NMR spectrum of 2-Chloronicotinic acid was recorded on a 90 MHz instrument using
deuterated dimethyl sulfoxide (DMSO-ds) as the solvent.[1] The observed chemical shifts (d)
and coupling constants (J) are summarized in the table below.
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Coupling Constants

Proton Assignment Chemical Shift (ppm)

Multiplicity

(J) in Hz

Doublet of doublets
(dd)

J(H6, H5) = 4.8 Hz,
J(H6, H4) = 2.0 Hz

Doublet of doublets
(dd)

J(H4, H5) = 7.7 Hz,
J(H4, H6) = 2.0 Hz

Doublet of doublets
(dd)

J(H5, H4) = 7.7 Hz,
J(H5, H6) = 4.8 Hz

H-6 8.569
H-4 8.241
H-5 7.556
COOH ~14

Broad singlet

Note: The chemical shift of the carboxylic acid proton is approximate and can vary with

concentration and temperature.

13C NMR Data

While a specific experimental 13C NMR spectrum with full assignments for 2-Chloronicotinic
acid is not readily available in the searched literature, typical chemical shift ranges for similar

pyridine and carboxylic acid structures can be predicted. A study on the synthesis of 2-

Chloronicotinic acid confirmed its structure using both *H and 13C NMR, although the specific

13C data was not provided.

Predicted 3C NMR Chemical Shifts:

Carbon Assignment

Predicted Chemical Shift Range (ppm)

C=0 165 - 175
C-2 (C-Cl) 150 - 155
C-6 148 - 152
C-4 138 - 142
C-5 125 - 130
C-3 122 - 126
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Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 0.040 g of 2-Chloronicotinic acid is dissolved
in 0.5 ml of DMSO-ds.[1]

Instrumentation: A 90 MHz NMR spectrometer is utilized for *H NMR analysis.[1] For 3C NMR,
a spectrometer operating at a frequency of around 22.5 MHz would be typical for a 90 MHz tH
instrument.

Data Acquisition:
e 1H NMR: Standard pulse sequences are used to acquire the proton spectrum.

e 13C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to
single peaks for each carbon atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the
NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to the residual solvent peak of DMSO-ds (& = 2.50 ppm for tH NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in 2-Chloronicotinic
acid based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of 2-Chloronicotinic acid reveals several key absorption bands that are
indicative of its structure.
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3000 (broad) O-H stretch Carboxylic acid
~1700 C=0 stretch Carboxylic acid
~1600, ~1470 C=C and C=N stretching Pyridine ring
~1300 C-O stretch Carboxylic acid
Below 800 C-Cl stretch Aryl chloride

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation:

o KBr Pellet Method: A small amount of 2-Chloronicotinic acid is finely ground with dry
potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

e Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste,
which is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample
is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is
presented as transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2-Chloronicotinic acid, further confirming its identity and structure.

Mass Spectral Data

The mass spectrum of 2-Chloronicotinic acid was obtained using electron ionization (El) at
75 eV.[2]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b045699?utm_src=pdf-body
https://www.benchchem.com/product/b045699?utm_src=pdf-body
https://www.benchchem.com/product/b045699?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_2942-59-8_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

m/z Relative Intensity (%) Assignment
157/159 100/33.5 [M]* (Molecular ion)
140/142 63.2/21.1 [M - OH]*

[M - COOH]* or [M - H20 -
COJ*

112/114 33.2/11.0

The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion
peak is characteristic of a compound containing one chlorine atom.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced directly into the ion source.[2]
lonization: Electron lonization (El) is used, with an electron energy of 75 eV.[2]

Instrumentation: A mass spectrometer capable of electron ionization is used. The source
temperature was maintained at 160 °C and the sample temperature at 120 °C.[2]

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range
to detect the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound like 2-Chloronicotinic acid.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-
Chloronicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Chloronicotinic acid(2942-59-8) 1H NMR [m.chemicalbook.com]
e 2. 2-Chloronicotinic acid(2942-59-8) MS spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloronicotinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045699#spectroscopic-data-of-2-chloronicotinic-acid-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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